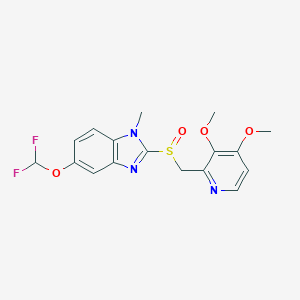

N1-Methyl pantoprazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-Methyl pantoprazole represents a variant of pantoprazole, a proton pump inhibitor (PPI) commonly used for reducing gastric acid secretion. Unlike its parent compound, details specific to N1-Methyl pantoprazole are limited in literature. Pantoprazole itself functions by selectively inhibiting the H+/K+ ATPase in gastric parietal cells, thus blocking the final step in acid production.

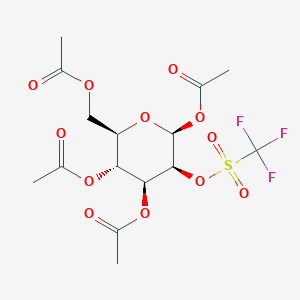

Synthesis Analysis

The synthesis of pantoprazole, including its derivatives like N1-Methyl pantoprazole, typically involves condensation reactions between specific pyridinyl and benzimidazole derivatives under conditions that promote the formation of the sulfinyl linkage characteristic of PPIs. A notable example is the process described by Crowe et al. (1992) for pantoprazole, which may serve as a reference for the synthesis of its methylated forms, though specific details on the N1-methylated version are not provided (Crowe et al., 1992).

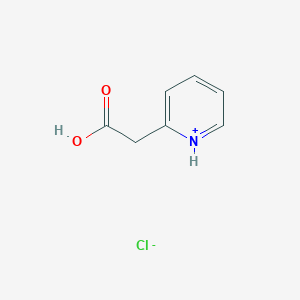

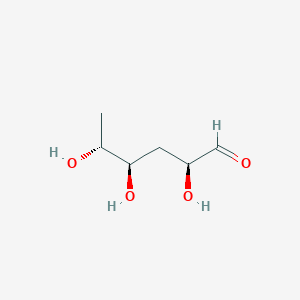

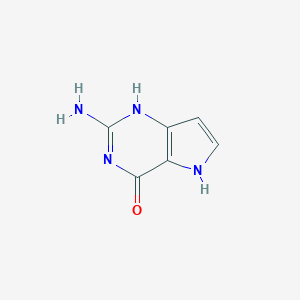

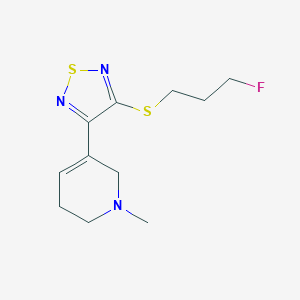

Molecular Structure Analysis

The molecular structure of pantoprazole includes a pyridinylmethylsulfinyl benzimidazole framework, critical for its activity. Modifications such as N1-methylation would alter its electronic and steric properties, potentially influencing its binding affinity and mechanism of action. Detailed molecular structure analyses typically employ spectroscopic and crystallographic techniques, though specific studies on N1-Methyl pantoprazole's structure are scarce.

Chemical Reactions and Properties

Pantoprazole undergoes acid-catalyzed conversion in the stomach to form a tetracyclic cationic sulfenamide, which irreversibly inhibits the H+/K+ ATPase. The introduction of a methyl group at the N1 position may affect this conversion process or the compound's stability and reactivity. Chemical properties, including reactivity with the gastric H+/K+ ATPase, are fundamentally important for its pharmacological activity. The work by Shin et al. (1993) on pantoprazole's site of action provides insight into the compound's chemical behavior, which could be extrapolated to its N1-methyl derivative (Shin et al., 1993).

Safety And Hazards

Direcciones Futuras

Pantoprazole is used to treat certain conditions in which there is too much acid in the stomach. It is used to treat erosive esophagitis or “heartburn” caused by gastroesophageal reflux disease (GERD), a condition where the acid in the stomach washes back up into the esophagus . The use of pantoprazole should be as per the prescription of a healthcare professional .

Propiedades

IUPAC Name |

5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O4S/c1-22-13-5-4-10(26-16(18)19)8-11(13)21-17(22)27(23)9-12-15(25-3)14(24-2)6-7-20-12/h4-8,16H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWYXCHABHQOMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC(F)F)N=C1S(=O)CC3=NC=CC(=C3OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-Methyl pantoprazole | |

CAS RN |

624742-53-6 |

Source

|

| Record name | N1-Methyl pantoprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0624742536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N1-METHYL PANTOPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CH8A399MM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24368.png)